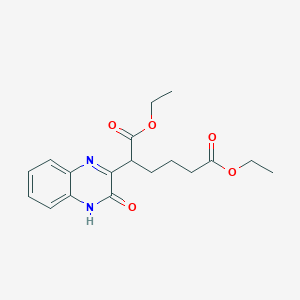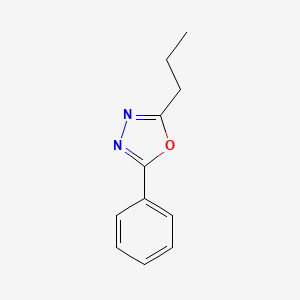![molecular formula C14H14N4O3 B12900990 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-46-7](/img/structure/B12900990.png)
2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a trimethoxyphenyl group attached to an imidazo[4,5-b]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with appropriate amines and hydrazines under controlled conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the formation of the imidazo[4,5-b]pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with various molecular targets. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent . Additionally, it may interact with enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-inflammatory and anti-microbial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine
- 2-(2,4,5-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine
- 2-(2,3,5-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 2, 3, and 4 positions may enhance its ability to interact with biological targets and improve its solubility and stability .
Properties
CAS No. |
88710-46-7 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C14H14N4O3/c1-19-9-5-4-8(10(20-2)11(9)21-3)12-17-13-14(18-12)16-7-6-15-13/h4-7H,1-3H3,(H,15,16,17,18) |
InChI Key |
XZJGLDUTPIIYOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC3=NC=CN=C3N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




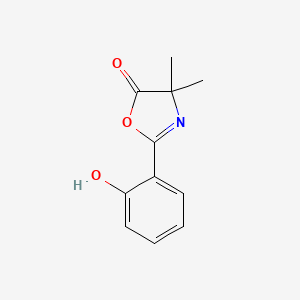
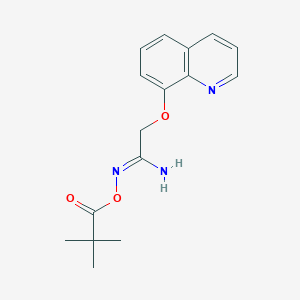
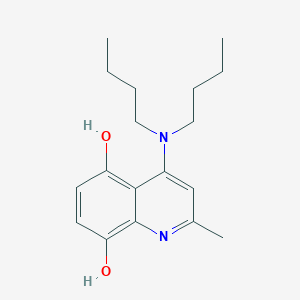

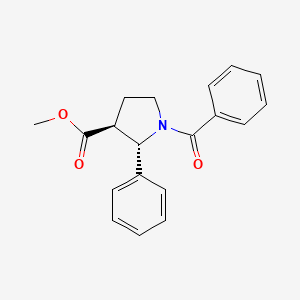
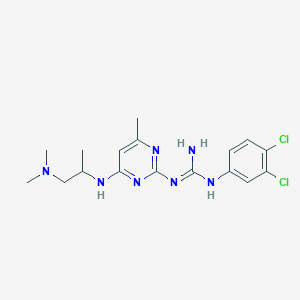
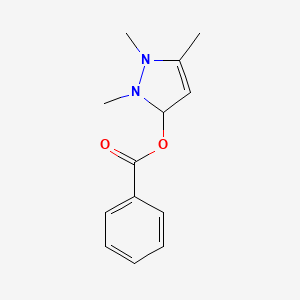
![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)

![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
